![molecular formula C25H23NO2 B269532 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B269532.png)
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, also known as BHPP, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and pharmacology. BHPP belongs to the class of phenanthridinone derivatives and has a unique molecular structure that makes it an interesting subject for research.
作用机制
The mechanism of action of 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to modulate the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation. In vivo studies have shown that this compound can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has several advantages for use in laboratory experiments. It is a stable and readily available compound that can be synthesized in high yields and purity. This compound is also a fluorescent probe, which makes it useful for studying the interaction between DNA and proteins. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one. One area of interest is the development of this compound as a potential drug candidate for the treatment of cancer and other diseases. Another area of interest is the study of this compound as a fluorescent probe for the study of DNA-protein interactions. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成方法
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can be synthesized through several methods, including the reaction of 4-hydroxybenzaldehyde with 2,4,6-trimethylbenzaldehyde in the presence of a base catalyst. Another method involves the reaction of 4-hydroxybenzaldehyde with 2,4,6-trimethylbenzonitrile in the presence of a Lewis acid catalyst. These methods have been optimized to produce this compound in high yields and purity.
科学研究应用
5-(4-hydroxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been shown to possess anti-tumor, anti-inflammatory, and anti-oxidant properties. In biochemistry, this compound has been used as a fluorescent probe to study the interaction between DNA and proteins. In pharmacology, this compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
属性
分子式 |
C25H23NO2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
5-(4-hydroxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C25H23NO2/c1-25(2)13-19-22-18-6-4-3-5-15(18)9-12-20(22)26-24(23(19)21(28)14-25)16-7-10-17(27)11-8-16/h3-12,24,26-27H,13-14H2,1-2H3 |
InChI 键 |
ZUILXPDIRAECJQ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)O)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



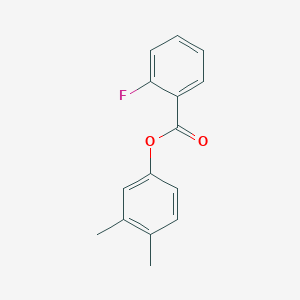
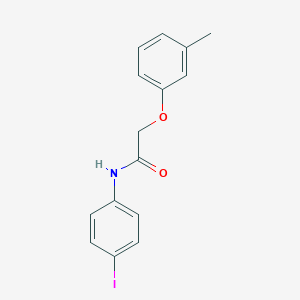
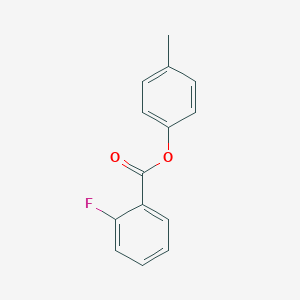
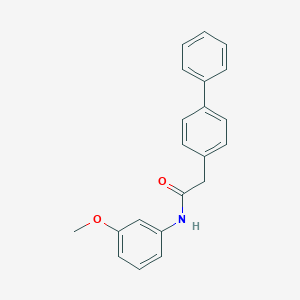
![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)
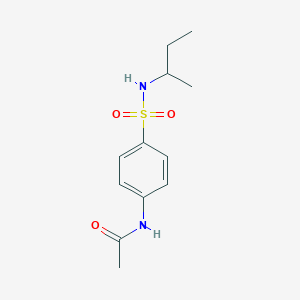
![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)
![4-fluoro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B269471.png)

